(E,E)-Di-1-propenyl methyl orthoacetate
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Overview
Description
(E,E)-Di-1-propenyl methyl orthoacetate is an organic compound characterized by its unique structure, which includes two propenyl groups and a methyl orthoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-Di-1-propenyl methyl orthoacetate typically involves the reaction of propenyl alcohol with methyl orthoacetate under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E,E)-Di-1-propenyl methyl orthoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The propenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E,E)-Di-1-propenyl methyl orthoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E,E)-Di-1-propenyl methyl orthoacetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl acetal
- Dimethyl acetal
- Vinyl acetate
Uniqueness
(E,E)-Di-1-propenyl methyl orthoacetate is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of selectivity and efficiency in certain chemical reactions.
Properties
CAS No. |
66178-23-2 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(E)-1-[1-methoxy-1-[(E)-prop-1-enoxy]ethoxy]prop-1-ene |
InChI |
InChI=1S/C9H16O3/c1-5-7-11-9(3,10-4)12-8-6-2/h5-8H,1-4H3/b7-5+,8-6+ |
InChI Key |
OKCRPXLGUMMWRB-KQQUZDAGSA-N |
Isomeric SMILES |
C/C=C/OC(O/C=C/C)(OC)C |
Canonical SMILES |
CC=COC(C)(OC)OC=CC |
Origin of Product |
United States |
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